

Primary hyperoxaluria and its genetic basis

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An In-depth Technical Guide to the Genetic Basis of Primary Hyperoxaluria

Executive Summary

Primary hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the excessive endogenous production of **oxalate**.^{[1][2][3][4][5]} This metabolic disarray leads to hyperoxaluria, the formation of recurrent calcium **oxalate** kidney stones, nephrocalcinosis, and can progress to end-stage renal disease (ESRD).^{[1][2][3][4]} When renal function declines, systemic deposition of calcium **oxalate** (oxalosis) occurs, affecting bones, blood vessels, and other organs.^{[1][2]} Three distinct genetic types of primary hyperoxaluria have been identified, each resulting from a deficiency in a specific enzyme involved in glyoxylate metabolism.^{[1][3][6][7]} Understanding the specific genetic and molecular pathology of each PH type is critical for accurate diagnosis, prognosis, and the development of targeted therapies.

The Genetic and Biochemical Landscape of Primary Hyperoxaluria

The three known types of primary hyperoxaluria are caused by mutations in three different genes: AGXT, GRHPR, and HOGA1.^{[1][2][3]} These mutations lead to the dysfunction of their respective enzymes, disrupting the metabolic pathway of glyoxylate and shunting it towards the production of **oxalate**.

Primary Hyperoxaluria Type 1 (PH1)

- Genetic Basis: PH1 is caused by mutations in the AGXT gene, located on chromosome 2q37.3.[8][9]
- Enzymatic Defect: This gene encodes the liver-specific, peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT).[8][10]
- Pathophysiology: AGT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glyoxylate to glycine.[8] In PH1, deficient AGT activity causes glyoxylate to accumulate in the peroxisome. This excess glyoxylate is then transported to the cytosol, where it is oxidized to **oxalate** by lactate dehydrogenase (LDH).[7][8]
- Clinical Significance: PH1 is the most common and most severe form, accounting for approximately 80-85% of all PH cases.[1][3][6][10] It often leads to ESRD at a young age.[1][2]

Primary Hyperoxaluria Type 2 (PH2)

- Genetic Basis: PH2 results from mutations in the GRHPR gene, located on chromosome 9.[11][12]
- Enzymatic Defect: The GRHPR gene encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[11][13][14]
- Pathophysiology: GRHPR is a cytosolic enzyme responsible for the reduction of glyoxylate to glycolate, a harmless compound that can be easily excreted.[9][11][14] A deficiency in GRHPR impairs this conversion, leading to an accumulation of glyoxylate that is subsequently converted to **oxalate** by LDH.[11] PH2 is characterized by elevated urinary excretion of both **oxalate** and L-glycerate.[13][14]
- Clinical Significance: PH2 accounts for about 8-10% of cases and is generally less severe than PH1, with ESRD typically developing later in life.[1][3][6]

Primary Hyperoxaluria Type 3 (PH3)

- Genetic Basis: PH3 is caused by mutations in the HOGA1 gene, located on chromosome 10q24.2.[9][15]

- **Enzymatic Defect:** This gene encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1).[\[15\]](#)[\[16\]](#)
- **Pathophysiology:** The HOGA1 enzyme is involved in the catabolism of hydroxyproline, where it cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[\[9\]](#)[\[15\]](#)[\[17\]](#) The precise mechanism by which HOGA1 mutations lead to hyperoxaluria is still under investigation, but it is theorized that the resulting buildup of 4-hydroxy-2-oxoglutarate may inhibit GRHPR function, or other unknown pathways contribute to the excess **oxalate** production.[\[1\]](#)[\[3\]](#)[\[15\]](#)[\[17\]](#)
- **Clinical Significance:** PH3 represents approximately 5-10% of PH cases.[\[1\]](#)[\[3\]](#)[\[6\]](#) It is generally considered the mildest form, with patients often developing kidney stones in early childhood but having a very low risk of progressing to kidney failure.[\[10\]](#)[\[18\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for the three types of primary hyperoxaluria, providing a comparative overview for researchers.

Table 1: Genetic and Biochemical Overview of Primary Hyperoxaluria Types

Feature	Primary Hyperoxaluria Type 1 (PH1)	Primary Hyperoxaluria Type 2 (PH2)	Primary Hyperoxaluria Type 3 (PH3)
Gene	AGXT	GRHPR	HOGA1
Chromosome Location	2q37.3[8][9]	9[12]	10q24.2[9]
Encoded Enzyme	Alanine-glyoxylate aminotransferase (AGT)[8][10]	Glyoxylate reductase/hydroxypyruvate reductase (GRHPR)[11][13]	4-hydroxy-2-oxoglutarate aldolase (HOGA1)[15][16]
Enzyme Location	Peroxisome (Liver-specific)[8]	Cytosol, Mitochondria[7]	Mitochondria[15]
Key Urine Markers	↑ Oxalate, ↑ Glycolate[8]	↑ Oxalate, ↑ L-glycerate[13][14]	↑ Oxalate, ↑ 4-hydroxy-2-oxoglutarate
Estimated Prevalence	~1 in 209,357[19][20]	~1 in 863,028[19][20]	~1 in 90,834[19][20]

| Percentage of Cases | ~80%[1][3][10] | ~10%[1][3][10] | ~10%[1][3][10] |

Table 2: Typical Urinary Excretion Levels in Primary Hyperoxaluria

Analyte	Normal Range	PH1	PH2	PH3
Urinary Oxalate (mmol/1.73 m ² /24h)	< 0.45[5]	> 1.0 (often > 2.0)[5]	> 1.0[5]	> 0.8[5]
Urinary Glycolate	Normal	Markedly Elevated	Normal	Normal

| Urinary L-glycerate | Normal | Normal | Markedly Elevated[13][14] | Normal |

Experimental Protocols

Genetic Analysis for PH Diagnosis

Genetic testing is the definitive method for diagnosing and classifying primary hyperoxaluria.

- Methodology: Bidirectional Sanger sequencing or, more commonly, Next-Generation Sequencing (NGS) panels that include the AGXT, GRHPR, and HOGA1 genes.[\[21\]](#) For detection of large deletions or duplications, Multiplex Ligation-dependent Probe Amplification (MLPA) can be employed.[\[16\]](#)
- Detailed Protocol:
 - Sample Collection: Genomic DNA is extracted from a peripheral blood or saliva sample. [\[10\]](#)
 - Library Preparation (for NGS): The DNA is fragmented, and adapters are ligated to the ends. The coding regions and exon-intron boundaries of the target genes (AGXT, GRHPR, HOGA1) are selectively captured using specific probes.
 - Sequencing: The captured DNA library is sequenced on an NGS platform, generating millions of short reads.
 - Bioinformatic Analysis:
 - Reads are aligned to the human reference genome.
 - Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
 - Identified variants are annotated and filtered based on population frequency databases (e.g., gnomAD).
 - Variants are classified according to American College of Medical Genetics and Genomics (ACMG) guidelines as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign.[\[19\]](#)[\[20\]](#)
 - Confirmation: Pathogenic or likely pathogenic variants identified by NGS are typically confirmed using Sanger sequencing.

Enzyme Activity Assays

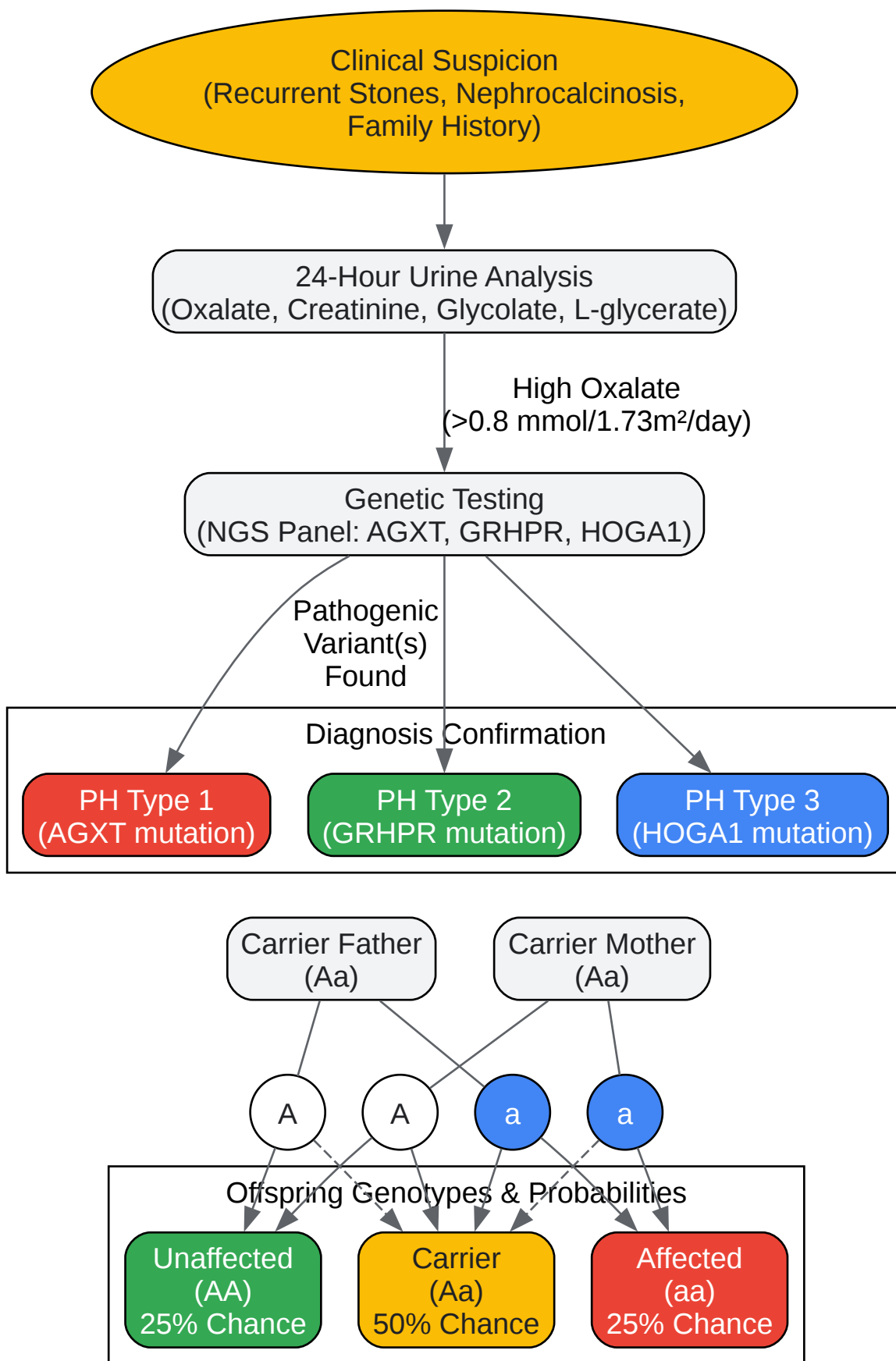
While largely superseded by genetic testing for diagnosis, enzyme activity assays were historically crucial and remain valuable for functional studies of novel mutations.[\[22\]](#)

- AGT Enzyme Assay (PH1):
 - Sample: Requires a liver biopsy due to the liver-specific expression of AGT.[\[22\]](#)
 - Principle: Measures the rate of conversion of glyoxylate to glycine.
 - Protocol Outline:
 - Liver tissue is homogenized to prepare a cell lysate.
 - The lysate is incubated with substrates L-alanine and [1-¹⁴C]glyoxylate, along with the cofactor pyridoxal-5'-phosphate.
 - The reaction is stopped, and the product, [1-¹⁴C]glycine, is separated from the substrate using ion-exchange chromatography.
 - The amount of radiolabeled glycine is quantified by scintillation counting to determine enzyme activity.
- GRHPR Enzyme Assay (PH2):
 - Sample: Can be performed on more accessible samples like leukocyte preparations.[\[22\]](#)
 - Principle: A spectrophotometric assay that measures the rate of NAD(P)H oxidation.
 - Protocol Outline:
 - A lysate is prepared from isolated leukocytes.
 - The lysate is added to a reaction mixture containing a buffer, NADPH or NADH, and the substrate (glyoxylate or hydroxypyruvate).
 - The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is monitored over time.

- Enzyme activity is calculated from the rate of absorbance change.

Visualizations: Pathways and Workflows

Caption: Metabolic pathways of glyoxylate and sites of enzymatic defects in PH1, PH2, and PH3.



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